JNK3 and JNK2 Inhibitory Potency in the GSK Amide Series: Contextualizing the 3-Methylbenzamide Scaffold
The compound belongs to a series where the most optimized analogs, 5a and 11a, achieved pIC50 values of 6.7 and 6.6 against JNK3, respectively, and a pIC50 of 6.5 against JNK2 [1]. While the exact pIC50 of the 3-methylbenzamide derivative is not publicly reported, the class-level data establishes a performance benchmark. The series demonstrated selectivity against JNK1, p38alpha, and ERK2, indicating that the 3-cyano-tetrahydrobenzothiophene core is inherently selective, but the amide substituent determines the precise potency window [1]. The 3-methylbenzamide (meta-tolyl) group represents a distinct steric and electronic environment compared to the 2-fluorobenzamide (in PDB structure 2O2U) or the heterocyclic amides of 5a and 11a, implying a potential to modulate potency and selectivity in a way that simpler amides cannot.
| Evidence Dimension | Inhibitory potency against JNK3 and JNK2 |
|---|---|
| Target Compound Data | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide: exact pIC50 not publicly available in the core literature |
| Comparator Or Baseline | Compound 5a (representative amide analog): JNK3 pIC50 = 6.7, JNK2 pIC50 = 6.5; Compound 11a: JNK3 pIC50 = 6.6, JNK2 pIC50 = 6.5 [1] |
| Quantified Difference | Not quantifiable for the specific compound; class-level benchmark indicates achievable pIC50 ~6.5-6.7 for optimized amides |
| Conditions | In vitro kinase inhibition assays measuring IC50; pIC50 calculated as -log10(IC50) (M) |
Why This Matters
This establishes the benchmark potency range for the scaffold, allowing researchers to assess whether the 3-methylbenzamide derivative meets or exceeds the activity threshold required for their JNK2/3 screening cascade.
- [1] Angell, R. M., Atkinson, F. L., Brown, M. J., Chuang, T. T., Christopher, J. A., Cichy-Knight, M., ... & Smith, J. L. (2007). N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. Bioorganic & Medicinal Chemistry Letters, 17(5), 1296-1301. View Source
